![molecular formula C6H8N2O2S B1505681 (S)-2-Amino-3-(thiazol-5-yl)propanoic acid CAS No. 1343718-84-2](/img/structure/B1505681.png)
(S)-2-Amino-3-(thiazol-5-yl)propanoic acid
Overview
Description
“(S)-2-Amino-3-(thiazol-5-yl)propanoic acid” is a compound with the empirical formula C6H8N2O2S . It is a solid substance and is part of a family of derivatives known as thiazoles .
Synthesis Analysis
While specific synthesis methods for “(S)-2-Amino-3-(thiazol-5-yl)propanoic acid” were not found, thiazole derivatives can be synthesized by reacting with n-alkylbromides in the presence of a base .Molecular Structure Analysis
The molecule consists of 8 Hydrogen atoms, 6 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
“(S)-2-Amino-3-(thiazol-5-yl)propanoic acid” is a solid substance . Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Medicine
(S)-2-Amino-3-(thiazol-5-yl)propanoic acid: and its derivatives have been explored for their potential in medicinal chemistry due to their structural similarity to naturally occurring amino acids. They are studied for their role in antimicrobial , antiretroviral , antifungal , anticancer , antidiabetic , anti-inflammatory , anti-Alzheimer , antihypertensive , antioxidant , and hepatoprotective activities . These compounds are also found in natural products like vitamin B and penicillin , highlighting their significance in drug design and discovery.
Agriculture
In the agricultural sector, thiazole derivatives, including (S)-2-Amino-3-(thiazol-5-yl)propanoic acid , are utilized for their antifungal properties . They are incorporated into compounds that protect crops from fungal pathogens, thereby enhancing yield and ensuring food security.
Biotechnology
Biotechnological applications of thiazole derivatives are vast. They serve as building blocks for synthesizing peptides and proteins with modified properties. This can lead to the development of novel enzymes or therapeutic proteins with enhanced stability or altered functionality .
Material Science
In material science, (S)-2-Amino-3-(thiazol-5-yl)propanoic acid can be used to create heterocyclic compounds that form part of polymers , coatings , and sensors . These materials may exhibit unique properties such as increased resilience or sensitivity to environmental changes, making them valuable in various industrial applications.
Environmental Science
Thiazole derivatives are investigated for their role in environmental remediation . They can be part of compounds designed to neutralize pollutants or act as indicators for the presence of specific contaminants in the environment .
Analytical Chemistry
In analytical chemistry, (S)-2-Amino-3-(thiazol-5-yl)propanoic acid is used in the synthesis of analytical reagents . These reagents can react with specific substances to produce measurable signals, aiding in the detection and quantification of various analytes .
Safety and Hazards
properties
IUPAC Name |
(2S)-2-amino-3-(1,3-thiazol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-8-3-11-4/h2-3,5H,1,7H2,(H,9,10)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGDVXZYFYKJJR-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC=N1)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00711528 | |
Record name | 3-(1,3-Thiazol-5-yl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00711528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(thiazol-5-yl)propanoic acid | |
CAS RN |
1343718-84-2 | |
Record name | 3-(1,3-Thiazol-5-yl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00711528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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